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Compound of Interest

Compound Name: Pik-75

Cat. No.: B1354059

An In-depth Technical Guide to Pik-75

Introduction: Pik-75 is a potent and selective inhibitor of the p110a isoform of phosphoinositide
3-kinase (PI3K), a family of lipid kinases crucial in regulating cellular processes such as growth,
proliferation, survival, and motility.[1][2][3] Due to the frequent mutation and overactivation of
the PISBK/AKT/mTOR pathway in human cancers, inhibitors targeting this pathway, particularly
selective inhibitors like Pik-75, are of significant interest to researchers and drug development
professionals.[1][3][4][5] This guide provides a comprehensive overview of the chemical
structure, properties, biological activity, and experimental methodologies associated with Pik-
75.

Chemical Structure and Properties

Pik-75 is an imidazopyridine compound.[1] It is commercially available as both a free base and
a hydrochloride salt.[6][7] The hydrochloride form is often used in experimental settings due to
its solubility properties.[6][8]

Table 1: Chemical and Physical Properties of Pik-75
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Property Value Reference
N'-[(E)-(6-bromoimidazo[1,2-
a]pyridin-3-yl)methylidene]-

IUPAC Name Py , yomethy ] [6]
N,2-dimethyl-5-
nitrobenzenesulfonohydrazide
C16H14BrNsQ4S (Free Base)

Molecular Formula [L1[719111.0]
C16H14BrNs04S.HCI (HCI Salt)

] 452.28 g/mol (Free Base)

Molecular Weight [61[8119][10]
488.74 g/mol (HCI Salt)

372196-67-3 (Free Base)

CAS Number [1][7]
372196-77-5 (HCI Salt)

Appearance Solid [2]

) ) >156°C (decomposes) (HCI

Melting Point
Salt)

Solubility Soluble in DMSO to 5 mM
Cclccce(ceclS(=0)

SMILES (=O)N(C)/N=C/c2cnc3cce(cn2 [10]
3)Br)--INVALID-LINK--[O-]
QTHCAAFKVUWAFI-

InChl Key [10]

DJKKODMXSA-N

Biological Activity and Mechanism of Action

Pik-75 is a highly selective inhibitor of the class IA PI3K catalytic subunit p110a.[1][2][8][11] Its
mechanism of action is non-competitive with respect to ATP, but competitive with the lipid

substrate, phosphatidylinositol (PI).[8] In addition to its potent activity against p110a, Pik-75

also demonstrates significant inhibitory effects against DNA-dependent protein kinase (DNA-

PK) and, to a lesser extent, other PI3K isoforms and related kinases.[6][8][12] Recent studies

have also identified it as a dual inhibitor of PI3K and cyclin-dependent kinase 9 (CDK?9), which

contributes to its pro-apoptotic effects by downregulating the anti-apoptotic protein MCL-1.[13]

[14]
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The inhibition of p110a by Pik-75 prevents the phosphorylation of phosphatidylinositol 4,5-
bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][11] The reduction
in PIP3 levels subsequently blocks the recruitment and activation of downstream effectors,
most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1][11] This
blockade of the PI3K/Akt signaling cascade leads to the inhibition of cell proliferation, survival,
and the induction of apoptosis in various cancer cell lines.[13][15]

Table 2: Inhibitory Profile of Pik-75 Against Various Kinases

Target Kinase ICs0 (NM) Ki (nM) Notes Reference
Highly selective
2.3 (vs. PI) 36
p110a (PIK3CA) 5.8 over other PI3K [8]
(vs. ATP) _
isoforms.

Over 200-fold
pl10B (PIK3CB) 1300 - less potent than [11181[12]
against p110a.

p110y (PIK3CG) 76 - [1][e118112]

p1105 (PIK3CD) 510 - [8][12]

DNA-PK 2 - Potent inhibition.  [6][8][12][16]
mTORC1 ~1000 - [12]

mTORC?2 ~10000 - [12]

Identified as a

key target for

CDK9 - - ) ) [13][14]
inducing
apoptosis.

ATM 2300 - [12]

ATR 21000 - [12]

Signaling Pathway Analysis
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Pik-75 primarily exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is
a central regulator of cell metabolism, growth, and survival.[4][17][18] Activation of this pathway
typically begins with a growth factor binding to a receptor tyrosine kinase (RTK), leading to the
recruitment and activation of PI3K.[17] Activated PI3K then phosphorylates PIP2 to generate
the second messenger PIP3.[11] PIP3 recruits PDK1 and Akt to the cell membrane, resulting in
Akt phosphorylation and activation.[17] Activated Akt then phosphorylates a multitude of
downstream targets, including the mTOR complex 1 (nTORC1), to promote protein synthesis,

cell growth, and to inhibit apoptosis.[1][4][17]
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Pik-75.

Experimental Protocols
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The following sections detail common experimental methodologies used to characterize the
activity of Pik-75.

This assay is used to determine the inhibitory potency (ICso) of Pik-75 against specific kinase

targets in a cell-free system.

Methodology:

Reaction Buffer Preparation: Prepare a buffer solution, typically containing 20 mM HEPES
(pH 7.5) and 5 mM MgCl2.[8]

Reaction Mixture: In a total volume of 50 pL, combine the kinase (e.g., purified p110q), the
lipid substrate (180 uyM phosphatidylinositol), and varying concentrations of Pik-75 (dissolved
in DMSO).[8]

Initiation: Start the kinase reaction by adding 100 uM ATP containing a radioactive tracer,
such as [y-32P]ATP (2.5 uCi).[8]

Incubation: Incubate the reaction mixture at room temperature for 30 minutes.[8]
Termination: Stop the reaction by adding 50 pL of 1 M HCL.[8]

Extraction: Extract the phosphorylated lipid products using 100 L of a chloroform/methanol
(1:1 v/v) solution.[8]

Quantification: Separate the phases and measure the radioactivity in the organic phase
using liquid scintillation counting.[8]

Analysis: Calculate the percentage of kinase inhibition at each Pik-75 concentration and
determine the ICso value by non-linear regression.
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Caption: A generalized workflow for an in vitro kinase inhibition assay.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1354059?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This assay measures the effect of Pik-75 on the proliferation and viability of cancer cell lines.
Methodology:

Cell Seeding: Plate cells (e.g., human MV4-11 or MIA PaCa-2 cells) in 96-well plates and
allow them to adhere overnight.[8]

Compound Treatment: Treat the cells with a range of concentrations of Pik-75 for a specified
duration (e.g., 48 or 72 hours).[8][12]

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours to allow for the formation of formazan
crystals by metabolically active cells.

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the
formazan crystals.

Measurement: Measure the absorbance of the solution in each well using a microplate
reader at a wavelength of 570 nm.[8]

Analysis: Normalize the absorbance values to untreated control cells to determine the
percentage of cell viability and calculate the ICso value.

This technique is used to confirm that Pik-75 inhibits the PI3K pathway within cells by
measuring the phosphorylation status of its key downstream effector, Akt.

Methodology:

o Cell Treatment: Culture cells (e.qg., feline esophageal epithelial cells or human cancer cell
lines) and treat them with Pik-75 at various concentrations for a defined period. A stimulant,
such as insulin or H202, may be used to activate the PI3K pathway.[19]

e Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase
inhibitors to preserve the phosphorylation state of proteins.

¢ Protein Quantification: Determine the protein concentration of the lysates using a standard
method (e.g., BCA assay).
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o SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel
electrophoresis (SDS-PAGE).

o Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or
nitrocellulose).

e Immunoblotting:
o Block the membrane to prevent non-specific antibody binding.

o Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-
p-Akt Ser473 or Thr308).

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Incubate with a primary antibody for total Akt as a loading control.

» Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and an imaging system.

e Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total
Akt, demonstrating a dose-dependent decrease with Pik-75 treatment.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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